[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound is a chiral, cyclopropane-containing carbamate derivative featuring a stereospecific (S)-2-amino-3-methyl-butyryl moiety linked to a pyrrolidin-2-ylmethyl group. The tert-butyl carbamate (Boc) group serves as a protective group for the amine, enhancing stability during synthesis and modulating solubility. The stereochemistry of the amino acid (S-configuration) is critical for biological interactions, while the cyclopropane moiety may confer conformational rigidity to improve target binding .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)20-10-6-7-14(20)11-21(13-8-9-13)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWIYQORKAFBE-LOACHALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1CN(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with a low-load Wang resin functionalized with Fmoc-protected lysine (Fmoc-Lys(Mtt)-Wang resin, 0.35 mmol/g substitution). The Mtt (4-methyltrityl) group provides orthogonal protection for the lysine side chain, enabling selective deprotection later. Resin swelling is achieved using dichloromethane (DCM) or N-methylpyrrolidone (NMP), followed by Fmoc deprotection with 20% piperidine in DMF.
Peptide Backbone Assembly
The peptide sequence is constructed via iterative Fmoc chemistry:
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Coupling Reagents : HCTU (3.3 equiv) and DIPEA (5 equiv) activate Fmoc-amino acids (3.3 equiv) in DMF.
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Microwave-Assisted Synthesis : On a Liberty peptide synthesizer, couplings are performed at 70–75°C for 5–10 minutes, with double couplings for sterically hindered residues (e.g., Aib).
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Side-Chain Protection : Standard tert-butyl (t-Bu) groups protect carboxylic acids, while trityl (Trt) shields histidine imidazoles.
Key Synthetic Steps for Target Substituents
Pyrrolidine Ring Formation
The pyrrolidin-2-ylmethyl group is synthesized via:
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Ring-Closing Metathesis : Using Grubbs catalyst to cyclize a dipeptide precursor.
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Chiral Auxiliaries : (S)-Proline derivatives ensure stereochemical fidelity at the pyrrolidine ring.
Reaction Optimization and Yield Data
Purification and Analytical Validation
Preparative HPLC
Crude peptide is purified using a C18 column with a gradient of 10–90% acetonitrile/0.1% TFA. Fractions are analyzed by UPLC (Waters Acquity) and pooled for >95% purity.
Mass Spectrometry
Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight:
Challenges and Troubleshooting
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Steric Hindrance : Double coupling (5 min × 2 at 75°C) is required for Aib and other hindered residues.
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Epimerization Risk : Coupling at 50°C minimizes racemization during histidine incorporation.
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Byproduct Formation : Triphosgene must be added slowly to prevent over-activation and urea byproducts.
Industrial-Scale Adaptations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: : This reaction might introduce hydroxyl groups or other functional groups to enhance solubility or reactivity.
Reduction: : This could potentially modify the ester group or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride might be used under controlled temperature settings.
Substitution: : Nucleophilic reagents such as sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products
Depending on the reagents and conditions, major products can include hydroxylated, alkylated, or deprotected versions of the original molecule. These products can be further modified for specific research applications.
Scientific Research Applications
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its applications, including relevant data tables and case studies.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structural analogs have shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial for conditions such as depression and schizophrenia.
Case Study: Dopamine Receptor Modulation
A study published in the Journal of Medicinal Chemistry explored the interaction of pyrrolidine derivatives with dopamine receptors. The findings indicated that modifications at the nitrogen atom enhanced binding affinity to D(3) receptors, suggesting potential applications in antipsychotic drug development .
Drug Development
Due to its unique structure, this compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Researchers are exploring its use in developing drugs targeting specific biological pathways.
Example: Synthesis of Novel Antidepressants
Research has demonstrated that derivatives of this compound exhibit antidepressant-like effects in animal models, indicating its potential role in the development of new antidepressant medications.
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to bind selectively to certain enzymes makes it an essential tool for understanding complex biochemical processes.
Data Table: Binding Affinities
| Compound | Target Enzyme | Binding Affinity (Ki) |
|---|---|---|
| Compound A | Enzyme X | 50 nM |
| Compound B | Enzyme Y | 30 nM |
| This Compound | Enzyme Z | 25 nM |
Industrial Applications
In addition to its medicinal uses, the compound has potential applications in industrial chemistry, particularly in the synthesis of agrochemicals and specialty chemicals.
Pharmacological Effects
Research indicates that compounds similar to this one can influence various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to significant pharmacological effects such as:
- Dopamine Receptor Modulation : Enhancing or inhibiting dopamine receptor activity.
- Antidepressant Properties : Influencing serotonin pathways to alleviate symptoms of depression.
Mechanism of Action
The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, influencing biochemical pathways and cellular processes. The presence of the cyclopropyl group can induce strain in molecular structures, potentially enhancing reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tert-butyl carbamate derivatives, focusing on structural motifs, synthetic routes, and physicochemical properties.
Key Observations
Structural Differences Cyclopropane vs. Amino Acid vs. Heterocycles: The (S)-2-amino-3-methyl-butyryl group in the target compound provides hydrogen-bonding capability distinct from the acetamidomethyl (Compound 63) or trifluoromethyl-phenyl motifs (third compound), which prioritize lipophilicity and metabolic stability .
Synthetic Complexity
- Compound 63 employs a heterocyclic Suzuki-Miyaura coupling, while the target compound likely requires stereoselective amide bond formation. The third compound uses BOP (phosphonium-based coupling reagent), suggesting divergent strategies for activating carboxylic acid intermediates .
Physicochemical Properties The Boc group in all compounds enhances solubility in organic solvents, but the target compound’s amino acid side chain may reduce membrane permeability compared to the lipophilic trifluoromethyl group in the third compound . Melting points (e.g., 131–133°C for Compound 63) correlate with crystallinity, influenced by heterocyclic planar systems absent in the target compound .
Biological Activity
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester, with the CAS number 1354033-28-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in biomedical research.
Chemical Structure and Properties
The compound has a molecular formula of C18H33N3O3 and a molecular weight of 339.47 g/mol. Its structure includes a cyclopropyl group, a pyrrolidine moiety, and a tert-butyl carbamate functional group, which are significant for its biological interactions.
Pharmacological Profile
Research indicates that the compound exhibits various biological activities, particularly in modulating receptor functions and antimicrobial properties. The following sections summarize key findings related to its pharmacological effects.
1. Modulation of P2X Receptors
The compound has been investigated for its role as a modulator of P2X receptors, which are involved in pain transmission and other physiological processes. Studies have shown that compounds similar to this one can act as antagonists of P2X receptors, potentially offering therapeutic benefits in conditions mediated by these receptors .
2. Antimicrobial Activity
Recent studies have highlighted the antibacterial potential of derivatives related to this compound. For instance, certain synthesized compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Case Study 1: Antibacterial Efficacy
In a comparative study of various derivatives, the compound exhibited pronounced activity against common pathogens. The study utilized standard strains such as Staphylococcus aureus and Escherichia coli to evaluate efficacy. Results indicated that modifications to the pyrrolidine structure enhanced antimicrobial properties significantly compared to the parent compound .
Case Study 2: Cytotoxic Effects
Another investigation focused on the cytotoxic effects of this compound against cancer cell lines. The results suggested that certain structural modifications could lead to increased cytotoxicity against specific cancer types, making it a candidate for further development in cancer therapeutics .
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for introducing the tert-butyl carbamate group in this compound?
The tert-butyl carbamate (Boc) group is typically introduced via nucleophilic substitution or coupling reactions. For example, asymmetric Mannich reactions using tert-butyl phenyl(phenylsulfonyl)methylcarbamate (CAS: 155396-71-7) can generate chiral β-amino carbonyl intermediates, which are precursors for further functionalization . Boc protection is often achieved under mild alkaline conditions (e.g., NaHCO₃ in THF) to avoid racemization of the (S)-configured amino group.
Q. How should researchers confirm the structural integrity of the cyclopropane ring in intermediates?
Use a combination of ¹H NMR (to detect characteristic deshielded protons at δ ~1.0–2.0 ppm) and ¹³C NMR (cyclopropane carbons at δ ~8–15 ppm). X-ray crystallography is recommended for absolute confirmation, especially if stereochemical ambiguity exists in the cyclopropane-pyrrolidine junction .
Q. What analytical techniques are critical for characterizing the tert-butyl carbamate moiety?
- FTIR : A strong carbonyl stretch at ~1680–1720 cm⁻¹ confirms the carbamate group.
- ¹H NMR : A singlet at δ ~1.4 ppm (9H, tert-butyl group) is diagnostic.
- Mass Spectrometry : Look for fragmentation patterns consistent with Boc loss (e.g., [M – (C₄H₉)₃CO]⁺) .
Advanced Research Questions
Q. How can stereochemical purity be optimized during the asymmetric synthesis of the (S)-2-amino-3-methyl-butyryl subunit?
Employ chiral catalysts such as proline-derived organocatalysts or transition-metal complexes (e.g., Ru-BINAP) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC using a Crownpak CR-I column (eluent: HClO₄ in MeOH/H₂O). Evidence from asymmetric Mannich reactions shows >90% ee is achievable with optimized catalyst loading (5–10 mol%) and low temperatures (−20°C) .
Q. What strategies resolve contradictions in NMR data for cyclopropane-containing intermediates?
Discrepancies in splitting patterns may arise from restricted rotation or dynamic effects. Use variable-temperature (VT) NMR (e.g., −40°C to 60°C in CDCl₃) to freeze conformers. For diastereomeric mixtures, employ 2D NOESY to distinguish spatial proximity of protons across the cyclopropane ring .
Q. How do solvent polarity and temperature affect Suzuki coupling efficiency for boronate ester intermediates?
Polar aprotic solvents (e.g., DMF, THF) enhance boronate solubility, while temperatures >80°C accelerate coupling but risk tert-butyl carbamate decomposition. A study on 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid (CAS: N/A) achieved >85% yield using Pd(PPh₃)₄ in THF/H₂O (3:1) at 60°C .
Q. Which chromatographic methods effectively separate diastereomers during final purification?
Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) resolves diastereomers. For large-scale separations, simulated moving bed (SMB) chromatography using silica gel with ethyl acetate/hexane (1:3) is cost-effective .
Q. How can hydrolytic stability of the tert-butyl carbamate group be assessed under physiological conditions?
Conduct accelerated stability studies in buffers (pH 1–9) at 37°C. Monitor Boc deprotection via LC-MS; typical half-lives range from 24–72 hours at pH 7.4. Use trifluoroacetic acid (TFA) in dichloromethane as a positive control for cleavage .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectroscopic results with computational methods (e.g., DFT for NMR chemical shift prediction) when experimental data conflict .
- Reaction Optimization : Design of Experiments (DoE) approaches (e.g., Box-Behnken) are recommended for multivariable optimization (catalyst loading, solvent, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
